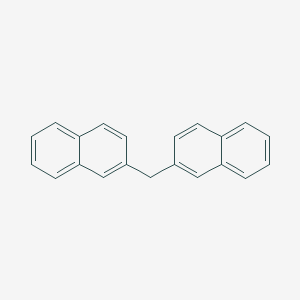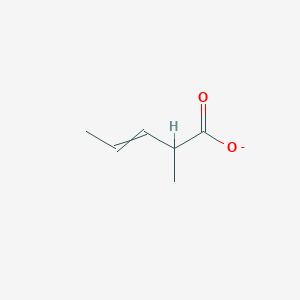![molecular formula C32H46N2O2 B14747986 19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione CAS No. 567-90-8](/img/structure/B14747986.png)
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19,33-diazanonacyclo[1810222,503,1604,1306,11017,31021,26028,32]tetratriacontane-12,27-dione is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a large, multi-cyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione typically involves multi-step organic reactions. One common method involves the reaction of cyclam (1,4,8,11-tetraazacyclotetradecane) with toluene-p-sulfonylazetidine, which provides a means for appending a 3-toluene-p-sulfonylaminopropane unit to each of the four nitrogen atoms in high yield . This intermediate can then be further reacted under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a chelating agent, binding to metal ions and affecting their biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4,11,17,24,29,32-Hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane
- 1,5,9,12,16,20,24,27-octaazatricyclo[18.10.2.25,16]tetratriacontane
Uniqueness
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione is unique due to its specific arrangement of nitrogen atoms and the large, multi-cyclic structure. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
567-90-8 |
|---|---|
Fórmula molecular |
C32H46N2O2 |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione |
InChI |
InChI=1S/C32H46N2O2/c35-31-19-7-3-1-5-17(19)29-27-21(31)11-9-15-24-14-34-30-18-6-2-4-8-20(18)32(36)22-12-10-16(26(24)28(22)30)23(13-33-29)25(15)27/h15-30,33-34H,1-14H2 |
Clave InChI |
UOJPJUQHIRCEGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3C4C(C2=O)CCC5C4C(CN3)C6CCC7C8C6C5CNC8C9CCCCC9C7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


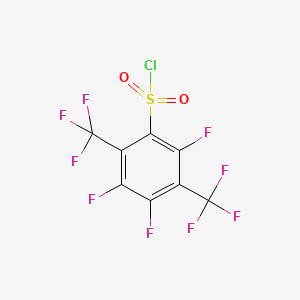
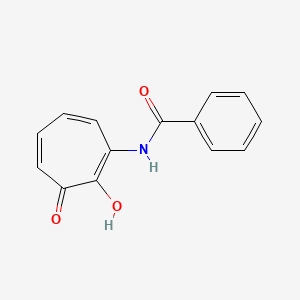
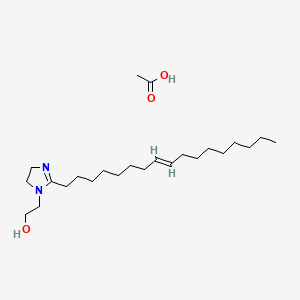
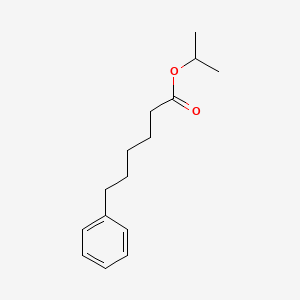
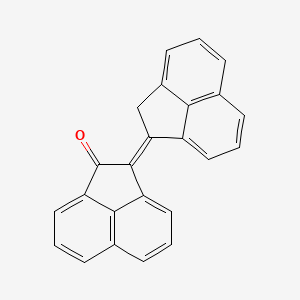
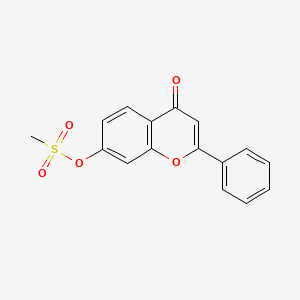
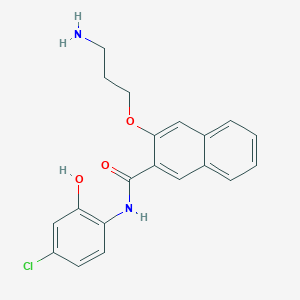
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
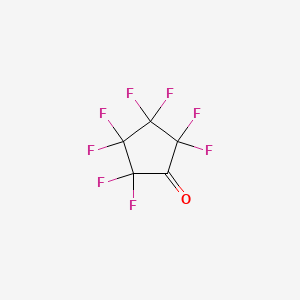
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
